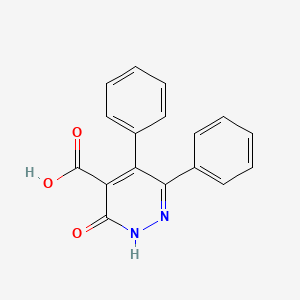

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

Descripción general

Descripción

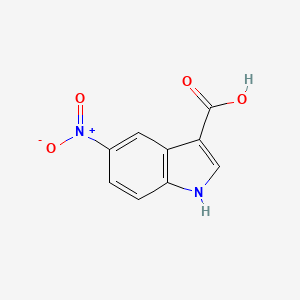

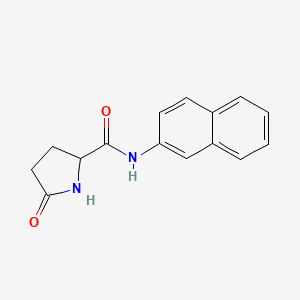

“3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid” is a chemical compound with the molecular weight of 292.29 . It is also known as "ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate" .

Synthesis Analysis

The synthesis of this compound has been achieved primarily by the addition of hydrazine or its derivative to an appropriate 1,4-diketones and 1,4-ketoacids . A recent method involves the use of CCSO nano catalyst in a solvent-free condition . This method offers a highly convergent, inexpensive, and functionality-tolerable procedure for rapid access to important pyridazine compounds in good yields .Molecular Structure Analysis

The IUPAC name of this compound is 3-hydroxy-5,6-diphenyl-4-pyridazinecarboxylic acid . The InChI code is 1S/C17H12N2O3/c20-16-14 (17 (21)22)13 (11-7-3-1-4-8-11)15 (18-19-16)12-9-5-2-6-10-12/h1-10H, (H,19,20) (H,21,22) .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with the synthesis of substituted pyridazines from substituted benzil and cyano acetylhydrazide . The uniqueness of the reaction is its very short time (24 min) and high yields (90-95%) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid exhibits potential as a scaffold for designing novel drugs. Researchers explore its derivatives to develop compounds with improved pharmacological properties. Its structural features may allow for interactions with specific biological targets, making it valuable in drug discovery .

Anticancer Agents

The compound’s aromatic rings and carboxylic acid functionality make it an interesting candidate for anticancer research. Scientists investigate its cytotoxic effects on cancer cell lines and explore modifications to enhance its selectivity and efficacy against tumors .

Metal Coordination Complexes

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid can act as a ligand in metal coordination chemistry. Researchers synthesize metal complexes by coordinating it with transition metals like copper, palladium, or platinum. These complexes may exhibit unique properties, such as catalytic activity or luminescence .

Photophysical Studies

The compound’s π-conjugated system contributes to its photophysical properties. Scientists investigate its absorption and emission spectra, fluorescence behavior, and excited-state dynamics. Such studies provide insights into its potential applications in optoelectronic devices or sensors .

Materials Science

Researchers explore the compound’s solid-state properties for materials applications. Its crystal structure, solubility, and thermal stability are relevant factors. It may find use in organic electronics, polymers, or as a building block for functional materials .

Analytical Chemistry

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid can serve as a reagent for detecting sodium ions. Its unique chemical properties allow for selective interactions with specific analytes. Researchers develop methods for qualitative and quantitative analysis using this compound .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to inhibit xanthine oxidase , an enzyme involved in purine metabolism.

Mode of Action

It’s suggested that similar compounds bind to the active site of their target enzymes through novel interaction modes .

Action Environment

The synthesis of similar compounds has been achieved in solvent-free conditions, suggesting potential environmental resilience .

Propiedades

IUPAC Name |

6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)13(11-7-3-1-4-8-11)15(18-19-16)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQZCIUBHVXWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352735 | |

| Record name | F3099-5022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid | |

CAS RN |

82231-91-2 | |

| Record name | F3099-5022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)

![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)